4-hydroxyphenyl methacrylate physical and chemical properties
4-hydroxyphenyl methacrylate physical and chemical properties
An In-depth Technical Guide to 4-Hydroxyphenyl Methacrylate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-hydroxyphenyl methacrylate (4-HPMA), a versatile functional monomer. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a reactive phenol group, makes it a valuable building block in the synthesis of advanced polymers for a multitude of applications, particularly within the biomedical and drug development fields. We will explore its fundamental properties, synthesis and polymerization protocols, key applications, and safety considerations, grounded in authoritative scientific principles.
Core Physicochemical Properties of 4-HPMA
A foundational understanding of the physicochemical properties of 4-HPMA is essential for its effective application in experimental design and material synthesis. These properties govern its solubility, reactivity, and the ultimate characteristics of the polymers derived from it.
Physical Properties
The key physical properties of 4-HPMA are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [2] |
| Appearance | White to light yellow or light orange crystalline powder/solid. | [1] |
| Melting Point | 119-123 °C | [1] |
| Boiling Point | ~320.4 °C (Predicted) | [2] |
| Density | ~1.161 g/cm³ (Predicted) | [2] |
| pKa | ~9.31 (Predicted) | [2] |
| Storage Temperature | 2-8°C, in a cool, dark place, stored under nitrogen. | [2] |
Chemical Properties and Reactivity
The chemical versatility of 4-HPMA stems from its two distinct functional groups:
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The Methacrylate Group : This moiety is readily susceptible to free-radical polymerization. The carbon-carbon double bond can be initiated by thermal or photochemical means to form a long-chain polymer backbone. The reactivity of this group is the basis for creating high-molecular-weight polymers and copolymers.
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The Phenolic Hydroxyl Group : The hydroxyl (-OH) group attached to the aromatic ring is weakly acidic and provides a reactive site for a wide range of chemical modifications. This group is the key to the "functional" nature of 4-HPMA-based polymers. It can undergo:
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Esterification or Etherification : To attach other molecules, such as drugs, targeting ligands, or imaging agents.
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Deprotonation : To form a phenoxide ion, which can act as a nucleophile in various substitution reactions.
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Hydrogen Bonding : This allows for the creation of materials with specific physical properties, such as adhesives with enhanced drug-loading capacities.[3][4]
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This dual reactivity allows for the design of polymers where the backbone provides the structural framework, and the pendant phenol groups can be post-functionalized to impart specific biological or chemical activity.
Synthesis and Polymerization
The synthesis of the 4-HPMA monomer and its subsequent polymerization are critical processes that must be carefully controlled to ensure the purity and desired properties of the final polymeric material.
Synthesis of 4-HPMA Monomer
A prevalent method for synthesizing 4-HPMA is through the esterification or transesterification of a phenol-containing precursor.[5][6] A common laboratory approach involves the reaction of p-hydroxyphenol with a methacrylic acid derivative.[5]
Experimental Protocol: Synthesis of 4-HPMA
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Reactor Setup : Charge a multi-necked flask equipped with a mechanical stirrer, thermometer, and condenser with a suitable solvent (e.g., n-hexane) and p-hydroxyphenol.
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Inhibitor Addition : Introduce a small amount of a polymerization inhibitor, such as p-benzoquinone, to prevent premature polymerization of the methacrylate group during synthesis.
-
Catalyst/Base Addition : Add a basic ion-exchange resin or another suitable base to facilitate the reaction. Adjust the pH to 7-8.
-
Reagent Addition : Cool the reaction mixture (e.g., to -19°C) and slowly add vinyl methacrylate or methacryloyl chloride dropwise.
-
Reaction : Maintain the reaction for several hours (e.g., 6 hours), monitoring its progress via a suitable analytical method like thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic phase is then dried and concentrated under reduced pressure to yield the crude product. Final purification is typically achieved by recrystallization to obtain pure 4-HPMA.
Causality Behind Experimental Choices:
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Inhibitor : The presence of a polymerization inhibitor is crucial because the reaction conditions (heat, potential impurities) could initiate unwanted free-radical polymerization of the product.
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Low Temperature : Adding the reactive methacrylate source at a reduced temperature helps to control the exothermic nature of the acylation reaction, minimizing side-product formation.
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Basic Catalyst : The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and thereby accelerating its attack on the electrophilic methacrylate source.
Polymerization of 4-HPMA
Polymers of 4-HPMA are typically synthesized via free-radical polymerization. Techniques like Atom Transfer Radical Polymerization (ATRP) can be employed for greater control over molecular weight and dispersity.[7]
Diagram: Free-Radical Polymerization of 4-HPMA
Caption: The three main stages of free-radical polymerization.
Experimental Protocol: Free-Radical Polymerization of Poly(4-HPMA)
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Preparation : In a Schlenk flask, dissolve the 4-HPMA monomer and a radical initiator (e.g., AIBN) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Degassing : To remove oxygen, which inhibits radical polymerization, subject the solution to at least three freeze-pump-thaw cycles.
-
Initiation : Place the flask in an oil bath preheated to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN) and stir under an inert atmosphere (e.g., Argon).
-
Polymerization : Allow the reaction to proceed for the desired time (several hours to overnight). The viscosity of the solution will increase as the polymer forms.
-
Termination & Isolation : Stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Purification : Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum until a constant weight is achieved.
Self-Validating System: The resulting polymer should be characterized to confirm its identity and properties. Size Exclusion Chromatography (SEC/GPC) is used to determine the molecular weight and polydispersity index (PDI). ¹H NMR and FTIR spectroscopy can confirm the chemical structure and the successful polymerization of the methacrylate group while retaining the phenolic hydroxyl group.
Applications in Drug Development
The unique properties of poly(4-HPMA) and its copolymers make them highly suitable for advanced drug delivery systems. The hydroxyl group provides a reactive handle for conjugating drugs, while the polymer backbone can be tailored to control solubility and release kinetics.
High Drug-Loading Transdermal Systems
Polymers containing hydroxyphenyl moieties have been shown to significantly enhance the drug-loading capacity of pressure-sensitive adhesives used in transdermal patches.[3] The hydrogen bonding capability of the phenol group can improve drug-polymer miscibility and control the rate of drug release.[3][4] This allows for the development of long-acting patches that can deliver a sustained therapeutic dose, avoiding the "burst release" common with other systems.[3][4]
Diagram: Drug-Polymer Interaction Logic
Caption: Interaction between the polymer and drug enabling advanced delivery.
Polymer-Drug Conjugates
The phenolic group is an ideal site for covalently attaching drug molecules. This approach can improve a drug's solubility, extend its circulation half-life, and enable targeted delivery by including specific ligands on the same polymer backbone.
Stimuli-Responsive and Smart Materials
4-HPMA can be copolymerized with other monomers to create "smart" materials. For example, its ability to form a gel matrix upon UV irradiation makes it useful in UV-curable formulations for coatings or 3D printing.[5] Its chloride ion-sensitive adsorption properties open avenues for developing sensors and responsive systems for environmental or biological applications.[5]
Safety and Handling
As a reactive chemical, 4-HPMA requires careful handling to minimize risk.
-
Hazards : It is classified as causing skin and serious eye irritation.[1] It may also cause an allergic skin reaction.[1]
-
Personal Protective Equipment (PPE) : Always handle 4-HPMA in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]
-
Handling : Avoid breathing dust.[1] Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water.[9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][9]
-
If any irritation persists, seek medical attention. Always consult the material's specific Safety Data Sheet (SDS) before use.[8][10]
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Conclusion
4-Hydroxyphenyl methacrylate is a highly valuable and versatile monomer for researchers in polymer chemistry, materials science, and drug development. Its dual functionality allows for the creation of well-defined, functional polymers with tunable properties. From enhancing drug-loading in transdermal patches to forming the basis of smart, stimuli-responsive materials, the applications of 4-HPMA are extensive and continue to be an active area of research. A thorough understanding of its properties and careful adherence to synthesis and safety protocols are paramount to successfully harnessing its potential for creating next-generation materials.
References
Sources
- 1. 4-Hydroxyphenyl Methacrylate | 31480-93-0 | TCI AMERICA [tcichemicals.com]
- 2. p-히드록시페닐메타크릴레이트 | 31480-93-0 [m.chemicalbook.com]
- 3. High drug-loading and controlled-release hydroxyphenyl-polyacrylate adhesive for transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. US6479696B1 - Method for synthesis and process inhibition of isobornyl (meth)acrylate - Google Patents [patents.google.com]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
- 10. p-hydroxyphenyl methacrylate - Safety Data Sheet [chemicalbook.com]
